molecular formula C23H23N5O2S B2574137 (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705892-63-2

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2574137
CAS No.: 1705892-63-2
M. Wt: 433.53
InChI Key: FRVPXQDWGBODIL-UHFFFAOYSA-N
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Description

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Isomorphism

Research on similar molecules demonstrates the significance of molecular structure and isomorphism in understanding chemical properties and reactivity. For instance, studies on isomorphous structures such as methyl- and chloro-substituted small heterocyclic analogs reveal the chlorine-methyl exchange rule, highlighting the impact of substituents on molecular behavior and stability. Such insights are crucial for designing molecules with desired properties for various scientific applications (V. Rajni Swamy et al., 2013).

Molecular Interaction and Pharmacological Potential

Molecular interaction studies, particularly those involving the CB1 cannabinoid receptor, underline the importance of conformational analysis and pharmacophore modeling in understanding receptor-ligand interactions. This knowledge is instrumental in drug design and the development of therapeutic agents, as demonstrated by research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its molecular interactions with the CB1 receptor (J. Shim et al., 2002).

Enzyme Inhibitory Activity

Compounds with thiophene-based heterocyclic structures have been evaluated for their enzyme inhibitory activities against targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies not only provide insights into the potential therapeutic applications of these compounds but also contribute to the broader understanding of enzyme inhibition mechanisms, which is vital for the development of inhibitors as therapeutic agents (A. Cetin et al., 2021).

Antimicrobial and Phytotoxic Screening

The synthesis and characterization of pyrazoline derivatives, including their antimicrobial and phytotoxic properties, highlight the potential of these compounds in agricultural and pharmaceutical applications. Studies on derivatives such as 1-aroyl-3,5-diarylpyrazoline show significant activity, indicating their potential in developing new antimicrobial agents and phytotoxic substances (Amara Mumtaz et al., 2015).

Properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-27-20(13-19(25-27)17-7-3-2-4-8-17)23(29)28-10-5-6-16(14-28)12-21-24-22(26-30-21)18-9-11-31-15-18/h2-4,7-9,11,13,15-16H,5-6,10,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVPXQDWGBODIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.